benzyl N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamate
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Overview
Description
Benzyl N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzyl group, a cyano group, and a cyclohepta[b]thiophene ring, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamate typically involves multi-step organic reactions. One common method includes the reaction of benzyl isocyanate with 3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction could produce benzyl N-{3-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamate.
Scientific Research Applications
Benzyl N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of benzyl N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetamide
- Benzyl N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}methylcarbamate
Uniqueness
Benzyl N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamate is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development.
Properties
IUPAC Name |
benzyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c19-11-15-14-9-5-2-6-10-16(14)23-17(15)20-18(21)22-12-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-10,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIDTYXCKKJQIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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